Carboxylic Acid vs. Methyl Ester: A 4-Unit pKa Gap that Determines Ionization State at Physiological pH and Chromatographic Behavior
The target compound bears a free carboxylic acid group with a predicted pKa of 3.94 ± 0.10, whereas its closest structural analog, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1, Amiloride EP Impurity A), has the carboxylic acid methyl-esterified, resulting in a most basic predicted pKa of -0.10 ± 0.10 . This represents a pKa difference of approximately 4.04 units, meaning that at physiological pH (7.4) the target compound exists predominantly in its ionized carboxylate form, while the methyl ester remains completely unionized. This ionization divergence directly impacts reversed-phase HPLC retention, aqueous solubility, and mass spectrometric ionization efficiency [1].
| Evidence Dimension | Acid dissociation constant (pKa) governing ionization state at physiological pH |
|---|---|
| Target Compound Data | pKa = 3.94 ± 0.10 (predicted, most acidic) |
| Comparator Or Baseline | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: pKa = -0.10 ± 0.10 (predicted, most basic) |
| Quantified Difference | ΔpKa ≈ 4.04 units (carboxylic acid vs. methyl ester) |
| Conditions | Predicted pKa values from ChemicalBook and CookeChem databases; experimental conditions not specified for these predicted values |
Why This Matters
This pKa difference means the two compounds cannot be used interchangeably in any analytical method or synthetic protocol where ionization state, aqueous solubility, or chromatographic retention is critical, making correct procurement essential for analytical method validity.
- [1] Veeprho. Amiloride EP Impurity B (Free Base) | CAS 4878-36-8. Product Technical Datasheet. Its carboxylic acid moiety combined with diamino substitution increases polarity and alters solubility and ionization behavior compared with the parent API, impacting chromatographic retention and mass spectrometric response. View Source
